FAPI-2

Description

The exact mass of the compound Unii-54MD7EU3MC is 836.41808802 g/mol and the complexity rating of the compound is 1490. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

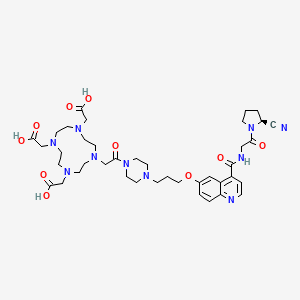

IUPAC Name |

2-[4,7-bis(carboxymethyl)-10-[2-[4-[3-[4-[[2-[(2S)-2-cyanopyrrolidin-1-yl]-2-oxoethyl]carbamoyl]quinolin-6-yl]oxypropyl]piperazin-1-yl]-2-oxoethyl]-1,4,7,10-tetrazacyclododec-1-yl]acetic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C40H56N10O10/c41-24-30-3-1-9-50(30)35(51)25-43-40(59)32-6-7-42-34-5-4-31(23-33(32)34)60-22-2-8-44-18-20-49(21-19-44)36(52)26-45-10-12-46(27-37(53)54)14-16-48(29-39(57)58)17-15-47(13-11-45)28-38(55)56/h4-7,23,30H,1-3,8-22,25-29H2,(H,43,59)(H,53,54)(H,55,56)(H,57,58)/t30-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRWOFMLXEOYIEP-PMERELPUSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1)C(=O)CNC(=O)C2=C3C=C(C=CC3=NC=C2)OCCCN4CCN(CC4)C(=O)CN5CCN(CCN(CCN(CC5)CC(=O)O)CC(=O)O)CC(=O)O)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](N(C1)C(=O)CNC(=O)C2=C3C=C(C=CC3=NC=C2)OCCCN4CCN(CC4)C(=O)CN5CCN(CCN(CCN(CC5)CC(=O)O)CC(=O)O)CC(=O)O)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C40H56N10O10 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

836.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2370952-98-8 |

Source

|

| Record name | FAPI-2 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2370952988 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | FAPI-2 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/54MD7EU3MC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

FAPI-2 Mechanism of Action in Cancer: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fibroblast Activation Protein (FAP) is a type II transmembrane serine protease that is highly expressed on cancer-associated fibroblasts (CAFs), a key component of the tumor microenvironment in a vast majority of epithelial cancers. Its restricted expression in healthy tissues makes it an exceptional target for both cancer diagnosis and therapy. FAP inhibitors (FAPIs), such as the quinoline-based ligand FAPI-2, have been developed to specifically target this protease. This technical guide provides an in-depth exploration of the mechanism of action of FAP and its inhibitors in cancer. It details the enzymatic and non-enzymatic functions of FAP, its role in extracellular matrix remodeling, and its influence on key oncogenic signaling pathways. This document summarizes quantitative data on the binding affinities of various FAP inhibitors, outlines detailed experimental protocols for their evaluation, and provides visual diagrams of the core biological pathways and experimental workflows.

Introduction to Fibroblast Activation Protein (FAP)

FAP, also known as seprase, is a 97-kDa glycoprotein that functions as a homodimer on the cell surface. It belongs to the dipeptidyl peptidase 4 (DPP4/CD26) family, sharing significant sequence homology. FAP exhibits unique dual enzymatic activities: a dipeptidyl peptidase (DPP) activity that cleaves N-terminal dipeptides from polypeptides with a proline at the penultimate position, and an endopeptidase/gelatinase activity that cleaves proteins internally, particularly after a Gly-Pro sequence. This enzymatic activity is crucial for the degradation of extracellular matrix (ECM) components, including denatured type I collagen (gelatin).

In the context of cancer, FAP is abundantly expressed by CAFs, which are instrumental in creating a pro-tumorigenic microenvironment. FAP's activity contributes to tumor growth, invasion, metastasis, angiogenesis, and immunosuppression. Consequently, inhibiting FAP has emerged as a promising strategy in oncology.

Mechanism of Action of FAP Inhibition

The therapeutic and diagnostic utility of FAPI ligands, including this compound, stems from their ability to bind with high affinity and specificity to the catalytic site of FAP, thereby inhibiting its enzymatic functions. The mechanism of action can be categorized into two primary modes: inhibition of enzymatic activity and disruption of non-enzymatic functions.

Inhibition of Enzymatic Activity: ECM Remodeling

One of the principal roles of FAP in the tumor microenvironment is the degradation and remodeling of the ECM. FAP's endopeptidase and gelatinase activities allow it to cleave key components of the ECM.

-

Collagen Degradation: FAP participates directly in the breakdown of type I collagen. While matrix metalloproteinases (MMPs) perform the initial cleavage of collagen fibers, FAP is responsible for the subsequent processing of these collagen fragments. This degradation facilitates cancer cell invasion and migration through the stromal matrix. By inhibiting FAP, this compound blocks this crucial step in collagen catabolism, thereby maintaining the structural integrity of the ECM and impeding tumor cell invasion.[1][2][3]

-

Substrate Cleavage: FAP cleaves various bioactive peptides, including fibroblast growth factor 21 (FGF-21) and neuropeptide Y (NPY). The cleavage of these substrates can alter their biological activity, potentially promoting angiogenesis and tumor growth. FAP inhibition prevents this processing, restoring normal signaling.

The process of FAP-mediated collagen degradation is a critical step in creating pathways for tumor invasion.

Disruption of Non-Enzymatic Functions: Intracellular Signaling

Emerging evidence suggests that FAP contributes to cancer progression through mechanisms independent of its enzymatic activity. FAP can form complexes with other cell surface proteins, notably integrins, to influence intracellular signaling pathways that control cell adhesion, migration, and proliferation.

-

FAP-Integrin Signaling Axis: FAP interacts with β1 integrins on the cell surface. This interaction appears to enhance integrin-mediated signaling. The downstream effects include the activation of key signaling nodes such as focal adhesion kinase (FAK), Rac1, and the PI3K/Akt pathway.[4][5] This signaling cascade promotes cell adhesion to ECM proteins and increases cell motility.

-

PI3K/Akt Pathway Activation: The FAP-integrin complex can trigger the Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway. This pathway is a central regulator of cell survival, proliferation, and growth. Its activation by FAP contributes to the pro-tumorigenic phenotype of both cancer cells and CAFs. FAP inhibitors, by binding to FAP, may disrupt the conformation of the FAP-integrin complex, thereby attenuating downstream PI3K/Akt signaling and reducing cell proliferation and survival.

Quantitative Data: FAP Inhibitor Binding Affinity

The efficacy of a FAP inhibitor is largely determined by its binding affinity, commonly expressed as the half-maximal inhibitory concentration (IC50). Lower IC50 values indicate higher potency. Recent developments have focused on multimeric FAPI constructs to enhance tumor uptake and retention.

| Compound | Type | Target | IC50 (nM) | Reference(s) |

| FAPI-46 | Monomer | FAP | 0.44 ± 0.09 | |

| DOTA-2P(FAPI)2 | Dimer | FAP | 0.38 ± 0.09 | |

| DOTA-4P(FAPI)4 | Tetramer | FAP | 0.68 ± 0.10 | |

| [natGa]Ga-FAPI-46 | Monomer | FAP | 2.2 ± 0.2 | |

| DOTAGA-Glu(FAPi)2 | Dimer | FAP | 0.26 ± 0.04 |

Experimental Protocols

Evaluating the efficacy of FAP inhibitors like this compound involves a series of standardized in vitro and in vivo assays.

In Vitro FAP Enzyme Inhibition Assay

This assay quantifies the ability of a compound to inhibit the enzymatic activity of FAP.

Principle: Recombinant human FAP (rhFAP) is incubated with a fluorogenic substrate. In the absence of an inhibitor, FAP cleaves the substrate, releasing a fluorescent molecule. The presence of an inhibitor reduces the rate of cleavage, resulting in a lower fluorescent signal.

Detailed Methodology:

-

Preparation:

-

Prepare a stock solution of the FAP inhibitor (e.g., this compound) in a suitable solvent like DMSO.

-

Prepare serial dilutions of the inhibitor in assay buffer (e.g., 50 mM Tris-HCl, 140 mM NaCl, pH 8.0).

-

Prepare a solution of rhFAP (e.g., 0.1 ng/µL) in assay buffer.

-

Prepare a solution of a fluorogenic FAP substrate (e.g., Suc-Gly-Pro-AMC) in assay buffer.

-

-

Assay Execution (96-well or 384-well plate format):

-

To each well, add a fixed volume of the rhFAP solution.

-

Add the serially diluted inhibitor solutions to the test wells. Add buffer/solvent to control wells.

-

Pre-incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.

-

Initiate the reaction by adding the fluorogenic substrate to all wells.

-

-

Data Acquisition:

-

Immediately place the plate in a fluorescence microplate reader.

-

Measure the fluorescence intensity (e.g., Ex: 380 nm, Em: 460 nm) kinetically over a set period (e.g., 30-60 minutes).

-

-

Data Analysis:

-

Calculate the initial reaction velocity (rate of fluorescence increase) for each inhibitor concentration.

-

Plot the reaction velocity against the logarithm of the inhibitor concentration.

-

Fit the data to a four-parameter logistic equation to determine the IC50 value.

-

In Vitro Cell Invasion Assay (Transwell/Boyden Chamber)

This assay assesses the impact of a FAP inhibitor on the ability of cancer cells to invade through an extracellular matrix barrier.

Principle: Cells are seeded in the upper chamber of a transwell insert, which has a porous membrane coated with a basement membrane extract (e.g., Matrigel®). The lower chamber contains a chemoattractant (e.g., serum-containing medium). Invasive cells degrade the Matrigel and migrate through the pores towards the chemoattractant. The presence of a FAP inhibitor is expected to reduce this invasion.

Detailed Methodology:

-

Preparation:

-

Thaw Matrigel® on ice and dilute with cold, serum-free medium.

-

Coat the apical side of the transwell inserts (e.g., 8 µm pore size) with the diluted Matrigel® solution and incubate at 37°C for at least 2 hours to allow it to gel.

-

Culture FAP-expressing cells (e.g., HT-1080 fibrosarcoma cells or co-cultures with CAFs) and serum-starve them for 12-24 hours.

-

-

Assay Setup:

-

Harvest and resuspend the serum-starved cells in serum-free medium containing the desired concentrations of the FAP inhibitor (e.g., this compound) or vehicle control.

-

Add chemoattractant medium (e.g., medium with 10% FBS) to the lower wells of the companion plate.

-

Carefully place the Matrigel®-coated inserts into the wells.

-

Seed the cell suspension into the upper chamber of the inserts.

-

-

Incubation:

-

Incubate the plate at 37°C in a CO2 incubator for a period sufficient for invasion to occur (e.g., 24-48 hours).

-

-

Quantification:

-

After incubation, remove the inserts from the plate.

-

Use a cotton swab to gently remove the non-invading cells and Matrigel® from the upper surface of the membrane.

-

Fix the invaded cells on the lower surface of the membrane with methanol or paraformaldehyde.

-

Stain the fixed cells with a stain such as Crystal Violet or DAPI.

-

Allow the membrane to dry, then excise it and mount it on a microscope slide.

-

Count the number of stained cells in several representative fields of view under a microscope.

-

-

Data Analysis:

-

Calculate the average number of invaded cells per field for each condition.

-

Express the data as a percentage of invasion relative to the vehicle control.

-

Conclusion

FAP inhibitors, exemplified by the this compound ligand, represent a highly specific and potent class of agents for targeting the tumor microenvironment. Their mechanism of action is multifaceted, involving the direct inhibition of FAP's enzymatic activity, which is crucial for ECM degradation and tumor invasion, as well as the disruption of non-enzymatic, pro-tumorigenic signaling pathways mediated by FAP-integrin interactions. The development of multimeric FAPIs further enhances their therapeutic potential by improving tumor retention. The experimental protocols detailed herein provide a robust framework for the continued evaluation and development of novel FAP-targeted therapies, which hold significant promise for advancing cancer treatment and diagnostics.

References

- 1. Fibroblast Activation Protein (FAP) Accelerates Collagen Degradation and Clearance from Lungs in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Fibroblast Activation Protein (FAP) Accelerates Collagen Degradation and Clearance from Lungs in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Fibroblast activation protein increases metastatic potential of fibrosarcoma line HT1080 through upregulation of integrin-mediated signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The role of fibroblast activation protein in health and malignancy - PMC [pmc.ncbi.nlm.nih.gov]

A Foreword for Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Discovery and Development of FAP Inhibitors

Fibroblast Activation Protein (FAP) has emerged as a compelling, pan-cancer stromal target, heralding a new era in molecular imaging and targeted radionuclide therapy. Unlike traditional targets located on tumor cells, FAP is abundantly expressed on cancer-associated fibroblasts (CAFs), which are integral to the tumor microenvironment of over 90% of epithelial cancers. This unique expression profile—high in tumors and low in healthy tissues—positions FAP as a near-ideal candidate for developing highly specific diagnostic and therapeutic agents.

This technical guide provides a comprehensive overview of the discovery and development timeline of quinoline-based FAP inhibitors (FAPIs), with a particular focus on the foundational molecule, FAPI-02 , and the subsequent evolution toward "version 2.0" agents, such as dimeric FAPIs, which offer improved pharmacokinetics for theranostic applications. We will delve into the core quantitative data, detailed experimental protocols, and the complex signaling pathways that underpin this promising class of radiopharmaceuticals.

Discovery and Development Timeline: From Target Identification to Advanced Theranostics

The journey from identifying FAP to developing sophisticated, clinically evaluated inhibitors has been marked by key milestones that have progressively refined the technology.

Initial Discovery and Early Efforts

The story of FAP began in the 1980s with its identification as a cell surface antigen on reactive stromal fibroblasts. For decades, it was recognized as a potential diagnostic and therapeutic target, but early efforts using monoclonal antibodies, such as the 131I-labeled F19 mAb, showed limited success. The development of small-molecule inhibitors marked a significant turning point. The high-affinity and selective FAP inhibitor UAMC-1110 laid the groundwork for the creation of quinoline-based radiopharmaceuticals.[1]

The Dawn of Quinoline-Based Tracers: The FAPI Series

Researchers at University Hospital Heidelberg, Germany, leveraged the UAMC-1110 scaffold to create a new class of FAP-targeted radiotracers. By conjugating the inhibitor with a chelator, they enabled labeling with positron-emitting radionuclides for PET imaging.

-

FAPI-02: This was one of the first widely studied quinoline-based FAPIs.[2] It incorporated the DOTA chelator, allowing for stable complexation with Gallium-68 (68Ga). Early clinical studies with [68Ga]Ga-FAPI-02 demonstrated its potential, showing high tumor uptake and low background signal within minutes of injection.[3][4] However, a significant limitation was its rapid washout from tumors, with a 75% decrease in uptake observed between 1 and 3 hours post-injection, making it less suitable for radionuclide therapy.[3]

-

FAPI-04 and FAPI-46: To address the short tumor retention of FAPI-02, further chemical modifications were made, leading to the development of FAPI-04 and later FAPI-46. FAPI-04 showed slightly prolonged tumor retention compared to FAPI-02, with only a 50% washout over the same period. FAPI-46 was developed to further optimize pharmacokinetics, demonstrating lower uptake in healthy organs while maintaining high tumor accumulation, which is advantageous for therapeutic applications.

The Next Leap: Dimeric FAPIs for Enhanced Tumor Retention

A critical challenge for FAPI-based radioligand therapy is matching the biological half-life of the tracer with the physical half-life of therapeutic radionuclides like Lutetium-177 (t1/2 = 6.7 days). The relatively fast clearance of monomeric FAPIs limits the radiation dose delivered to the tumor. This led to the development of multimeric FAPIs, particularly dimers, to enhance binding affinity and tumor retention through the avidity effect.

-

DOTA-2P(FAPI)2: This dimeric construct, based on the FAPI-46 structure, represents a significant advancement. Preclinical studies demonstrated that [68Ga]Ga-DOTA-2P(FAPI)2 had approximately two-fold stronger tumor uptake and significantly better retention compared to its monomeric counterpart, [68Ga]Ga-FAPI-46. This improved pharmacokinetic profile makes its therapeutically-labeled analogue, [177Lu]Lu-DOTA-2P(FAPI)2, a much more promising candidate for effective radioligand therapy.

// Nodes FAP_Discovery [label="1980s: FAP Discovery\nIdentified as a stromal antigen", fillcolor="#F1F3F4", fontcolor="#202124"]; UAMC1110 [label="UAMC-1110\nHigh-affinity small molecule inhibitor", fillcolor="#F1F3F4", fontcolor="#202124"]; FAPI_02 [label="FAPI-02\nFirst quinoline-based radiotracer\n(68Ga-DOTA)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; FAPI_04 [label="FAPI-04\nImproved Tumor Retention", fillcolor="#4285F4", fontcolor="#FFFFFF"]; FAPI_46 [label="FAPI-46\nOptimized Pharmacokinetics\nLower normal organ uptake", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Dimeric_FAPI [label=""FAPI 2.0": Dimeric Inhibitors\ne.g., DOTA-2P(FAPI)2", fillcolor="#34A853", fontcolor="#FFFFFF"]; Therapy [label="Enhanced Radioligand Therapy\n(e.g., with 177Lu)", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges FAP_Discovery -> UAMC1110 [label="Foundation"]; UAMC1110 -> FAPI_02 [label="Basis for Radiotracers"]; FAPI_02 -> FAPI_04 [label="Limitation:\nRapid Washout"]; FAPI_04 -> FAPI_46 [label="Optimization"]; FAPI_46 -> Dimeric_FAPI [label="Limitation:\nStill suboptimal for therapy"]; Dimeric_FAPI -> Therapy [label="Enables Effective\nTheranostics"]; } dot Evolution of FAP Inhibitors.

Core Technical Data: A Quantitative Comparison

The following tables summarize key quantitative data from preclinical and clinical studies, providing a clear comparison between different FAPI molecules.

Table 1: In Vitro Binding Affinity

| Compound | Cell Line / Source | IC50 (nM) | Citation(s) |

| Monomers | |||

| FAPI-02 | FAP-expressing cells | 2.06 ± 1.84 | |

| FAPI-46 | FAP-expressing cells | 1.06 | |

| FAP-2286 | FAP-expressing cells | 2.7 | |

| Dimers | |||

| DOTA-2P(FAPI)2 | FAP-expressing cells | 3.68 ± 1.82 |

Table 2: Preclinical Tumor Uptake in Xenograft Models (%ID/g)

| Compound | Time (post-injection) | Tumor Uptake (%ID/g) | Model | Citation(s) |

| 177Lu-FAPI-04 | 1 h | ~3.5 | HT-1080-FAP | |

| 4 h | ~3.0 | HT-1080-FAP | ||

| 24 h | 2.86 ± 0.31 | HT-1080-FAP | ||

| 177Lu-FAPI-46 | 1 h | ~4.5 | HT-1080-FAP | |

| 4 h | ~4.0 | HT-1080-FAP | ||

| 24 h | 2.29 ± 0.16 | HT-1080-FAP | ||

| 68Ga-FAPI-46 | 1 h | 4.60 ± 1.12 | HCC PDX | |

| 4 h | 3.81 ± 0.18 | HCC PDX | ||

| 68Ga-DOTA-2P(FAPI)2 | 1 h | 8.97 ± 0.32 | HCC PDX | |

| 4 h | 7.61 ± 0.64 | HCC PDX |

Note: %ID/g = percentage of injected dose per gram of tissue. PDX = Patient-Derived Xenograft.

Table 3: Clinical Dosimetry and Tumor Uptake

| Compound | Effective Dose (mSv/MBq) | Tumor Uptake (SUVmax) | Citation(s) |

| 68Ga-FAPI-02 | 1.80E-02 | 7.37 (average) | |

| 68Ga-FAPI-04 | 1.64E-02 | N/A | |

| 68Ga-FAPI-46 | 7.80E-03 | 1.7 - 24.0 | |

| 68Ga-DOTA-2P(FAPI)2 | 1.19E-02 | 8.1 - 39.0 |

Note: SUVmax = maximum standardized uptake value.

FAP Signaling Pathways in the Tumor Microenvironment

FAP expression on CAFs is not merely a passive marker; it actively contributes to tumorigenesis by modulating key signaling pathways that promote immunosuppression, proliferation, and matrix remodeling.

FAP-expressing CAFs have been shown to be a major source of C-C Motif Chemokine Ligand 2 (CCL2). This is driven by the activation of the STAT3 signaling pathway within the CAFs. The secreted CCL2 then recruits myeloid-derived suppressor cells into the tumor, creating an immunosuppressive microenvironment.

Furthermore, FAP+ CAFs can secrete high levels of fibronectin 1 (FN1). FN1 engages with integrin α5β1 on macrophages, which in turn activates the FAK-AKT-STAT3 signaling cascade . This activation polarizes macrophages towards an M2-like phenotype, which is associated with immunosuppression and tumor progression. FAP expression has also been linked to the upregulation of pathways like PI3K/Akt and Ras-ERK in tumor cells, promoting proliferation and invasion.

Key Experimental Protocols

The development and validation of FAPI radiotracers rely on a series of standardized preclinical and clinical experiments.

Radiosynthesis and Quality Control

Objective: To label the FAPI precursor with a radionuclide (e.g., 68Ga) and ensure its purity and stability.

Methodology ([68Ga]Ga-DOTA-2P(FAPI)2):

-

68Ga Elution: 68Ga is eluted from a 68Ge/68Ga generator using 0.6 M HCl.

-

Labeling Reaction: A mixture is prepared containing the FAPI precursor (e.g., 50 µg of DOTA-2P(FAPI)2), the 68Ga eluate (~4 mL, 1.3 GBq), and sodium acetate (1 mL, 2.5 M) to adjust the pH to 3.3-3.6.

-

Incubation: The reaction mixture is heated to 100°C for 15 minutes.

-

Purification: The product is isolated using a C18 Sep-Pak cartridge. The final product is eluted with ethanol (0.5 mL).

-

Quality Control: Radiochemical purity and specific activity are determined using radio-High-Performance Liquid Chromatography (radio-HPLC).

-

Stability Assay: The stability of the final radiolabeled compound is tested by incubating it in phosphate-buffered saline (PBS) and fetal bovine serum (FBS) for up to 4 hours at 37°C, followed by radio-HPLC analysis.

In Vitro Binding and Uptake Assays

Objective: To determine the binding affinity (IC50) and cellular uptake/internalization of the radiotracer in FAP-expressing cells.

Methodology (Competitive Binding Assay):

-

Cell Culture: Cancer-associated fibroblasts (CAFs) or other FAP-expressing cells are cultured in 24-well plates.

-

Incubation: Cells are incubated with a fixed concentration of the radiolabeled FAPI compound (e.g., [68Ga]Ga-DOTA-2P(FAPI)2) and increasing concentrations of the corresponding non-radioactive ("cold") FAPI compound for 60 minutes at 37°C.

-

Separation: The incubation is stopped by washing the cells with ice-cold PBS to separate bound from unbound radioligand.

-

Measurement: The cells are lysed, and the radioactivity in the cell lysate is measured using a gamma counter.

-

Data Analysis: The data are used to generate a competitive binding curve, from which the IC50 value (the concentration of the cold ligand that inhibits 50% of the specific binding of the radioligand) is calculated.

Preclinical In Vivo Studies

Objective: To evaluate the pharmacokinetics, biodistribution, and tumor-targeting efficacy of the radiotracer in animal models.

Methodology (Small-Animal PET Imaging and Biodistribution):

-

Animal Model: Immunocompromised mice are subcutaneously inoculated with FAP-positive tumor cells (e.g., HT-1080-FAP cell-derived xenografts or patient-derived xenografts). Tumors are allowed to grow to a specified size (e.g., 0.6-1.0 cm³).

-

Tracer Injection: Mice are injected intravenously (e.g., via the tail vein) with a defined dose of the radiolabeled FAPI compound (e.g., 5-8 MBq of [68Ga]Ga-DOTA-2P(FAPI)2).

-

PET/CT Imaging: At various time points post-injection (e.g., 10, 60, 120 minutes), the mice are anesthetized, and static or dynamic PET/CT scans are acquired using a small-animal scanner.

-

Biodistribution: At the end of the final imaging session (or in a separate cohort of animals), mice are euthanized. Organs of interest (tumor, blood, liver, kidneys, muscle, etc.) are harvested, weighed, and their radioactivity is measured in a gamma counter.

-

Data Analysis: Imaging data is analyzed to calculate the standardized uptake value (SUV) in various tissues. Biodistribution data is calculated as the percentage of the injected dose per gram of tissue (%ID/g). Tumor-to-background ratios are determined from both imaging and biodistribution data.

Conclusion and Future Directions

The development of FAP inhibitors represents a paradigm shift in nuclear oncology, moving from targeting the cancer cell itself to targeting its supportive microenvironment. The timeline from the foundational FAPI-02 to advanced dimeric constructs illustrates a clear trajectory of rational drug design aimed at overcoming pharmacokinetic hurdles. The superior tumor retention of molecules like DOTA-2P(FAPI)2 has significantly enhanced their potential for radioligand therapy, opening up new avenues for treating a wide array of FAP-positive malignancies.

Future research will likely focus on further optimizing these molecules, perhaps through the development of even higher-order multimers (tetramers) or by creating bispecific agents that target FAP and another tumor antigen simultaneously. As more data from ongoing and future clinical trials become available, FAPI-based agents are poised to become an indispensable tool in the precision oncology armamentarium.

References

The Biology of FAP and the Mechanism of FAPI-2: A Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth overview of the biological functions of Fibroblast Activation Protein (FAP), a critical player in the tumor microenvironment, and the therapeutic and diagnostic potential of FAPI-2, a targeted inhibitor. This document is intended for researchers, scientists, and drug development professionals engaged in oncology and related fields.

Introduction to Fibroblast Activation Protein (FAP)

Fibroblast Activation Protein (FAP) is a type II transmembrane serine protease that is overexpressed on the surface of cancer-associated fibroblasts (CAFs) in the stroma of a majority of epithelial tumors.[1][2][3] Its expression in healthy adult tissues is minimal, making it an attractive and highly specific target for cancer diagnosis and therapy.[4] FAP plays a crucial role in tumorigenesis by modulating the tumor microenvironment through several mechanisms, including extracellular matrix (ECM) remodeling, promoting angiogenesis, and inducing immune suppression.[5]

Biological Functions and Signaling Pathways of FAP

FAP's pro-tumorigenic effects are mediated through its enzymatic activity and its interaction with key signaling pathways.

Extracellular Matrix Remodeling

FAP possesses both dipeptidyl peptidase and endopeptidase activity, allowing it to degrade components of the extracellular matrix, such as denatured type I collagen (gelatin). This remodeling of the ECM facilitates tumor cell invasion and metastasis. FAP-expressing fibroblasts can create a permissive microenvironment that enhances the invasive velocity and directionality of cancer cells. This process is often mediated through the interaction with β1 integrin.

Angiogenesis

FAP contributes to the formation of new blood vessels within the tumor, a process known as angiogenesis. By reorganizing the ECM, FAP helps promote the invasion of endothelial cells and the growth of capillaries. Studies have shown a correlation between higher FAP expression and increased micro-vessel density in tumors.

Immune Suppression

FAP-positive CAFs create an immunosuppressive tumor microenvironment, hindering the anti-tumor immune response. This is achieved through several mechanisms:

-

Secretion of Immunosuppressive Cytokines: FAP+ CAFs secrete cytokines like Transforming Growth Factor-beta (TGF-β) and Interleukin-6 (IL-6), which inhibit the function of T cells.

-

Recruitment of Immunosuppressive Cells: FAP-driven signaling can lead to the recruitment of myeloid-derived suppressor cells (MDSCs) and regulatory T cells (Tregs) into the tumor microenvironment.

-

Physical Barrier Formation: The dense ECM produced by FAP+ CAFs can act as a physical barrier, preventing immune cells from reaching and attacking cancer cells.

Key Signaling Pathways

FAP's biological functions are orchestrated through its influence on several critical intracellular signaling pathways:

-

TGF-β Signaling: TGF-β is a potent inducer of FAP expression in fibroblasts. FAP, in turn, can modulate TGF-β signaling, creating a feedback loop that promotes fibrosis and tumor progression.

-

PI3K/Akt and Ras-ERK Pathways: FAP has been shown to be an upstream regulator of the PTEN/PI3K/Akt and Ras-ERK signaling pathways, which are central to cell proliferation, survival, and motility.

-

STAT3-CCL2 Signaling: FAP can trigger the activation of STAT3 and the subsequent upregulation of CCL2 in CAFs. This signaling axis promotes tumor growth by recruiting immunosuppressive MDSCs.

Below is a diagram illustrating the major signaling pathways influenced by FAP in the tumor microenvironment.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. [68Ga]Ga-DOTAGA-Glu(FAPi)2 Shows Enhanced Tumor Uptake and Theranostic Potential in Preclinical PET Imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 3. biorxiv.org [biorxiv.org]

- 4. mdpi.com [mdpi.com]

- 5. Frontiers | In Vitro and In Situ Activity-Based Labeling of Fibroblast Activation Protein with UAMC1110-Derived Probes [frontiersin.org]

The Integral Role of Fibroblast Activation Protein (FAPI) in the Tumor Microenvironment: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Fibroblast Activation Protein (FAP), a serine protease highly expressed on cancer-associated fibroblasts (CAFs), has emerged as a critical modulator of the tumor microenvironment (TME). Its enzymatic activity and strategic location at the tumor-stroma interface position it as a key player in cancer progression, metastasis, and response to therapy. This technical guide provides an in-depth exploration of the multifaceted role of FAP in the TME, detailing its signaling pathways, summarizing quantitative expression data, and outlining key experimental methodologies for its study. The increasing interest in FAP as a therapeutic and diagnostic target underscores the importance of a comprehensive understanding of its biological functions.

Introduction to FAP in the Tumor Microenvironment

The TME is a complex ecosystem of cancer cells, stromal cells, immune cells, and the extracellular matrix (ECM), all engaged in a dynamic interplay that dictates tumor growth and dissemination.[1][2] Within this environment, CAFs are a predominant cell type, orchestrating many of the pro-tumorigenic activities.[3][4] FAP, a type II transmembrane glycoprotein, is a hallmark of activated fibroblasts and is found in abundance on CAFs in over 90% of epithelial carcinomas, while its expression in healthy adult tissues is minimal.[5] This differential expression makes FAP an attractive target for both diagnostic imaging and therapeutic intervention.

FAP possesses both dipeptidyl peptidase and endopeptidase (gelatinase) activity, enabling it to cleave various substrates, including denatured type I collagen. This enzymatic function is pivotal in the remodeling of the ECM, a process that facilitates cancer cell invasion and metastasis. Beyond its role in ECM degradation, FAP influences tumor progression through its involvement in angiogenesis, immune suppression, and chemoresistance.

FAP-Mediated Signaling and Cellular Interactions

The pro-tumorigenic functions of FAP are mediated through a complex network of signaling pathways and cellular interactions within the TME. FAP-positive CAFs are central to this network, influencing cancer cells, immune cells, and endothelial cells.

FAP's Role in Extracellular Matrix Remodeling and Invasion

FAP's primary role in the TME is the degradation and remodeling of the ECM. Its collagenolytic activity breaks down the basement membrane and interstitial matrix, creating pathways for cancer cell migration and invasion. This process is a critical step in the metastatic cascade.

Caption: FAP expressed on CAFs degrades the ECM, facilitating cancer cell invasion.

FAP and Angiogenesis

FAP-positive CAFs contribute to angiogenesis, the formation of new blood vessels that supply tumors with nutrients and oxygen. They secrete pro-angiogenic factors, and FAP's enzymatic activity can release matrix-bound growth factors that stimulate endothelial cell proliferation and migration.

Caption: FAP-positive CAFs promote angiogenesis by secreting pro-angiogenic factors.

FAP-Mediated Immune Suppression

A critical aspect of FAP's role in the TME is its contribution to an immunosuppressive environment. FAP-expressing cells can directly suppress the activity of immune cells, such as T cells, and are involved in the recruitment of regulatory T cells (Tregs) and M2-polarized tumor-associated macrophages (TAMs), which further dampen the anti-tumor immune response. Depletion of FAP-expressing cells has been shown to elicit anti-tumor immunity.

Caption: FAP-expressing cells contribute to an immunosuppressive tumor microenvironment.

Quantitative Analysis of FAP Expression

The high expression of FAP in the tumor stroma of various cancers has been quantified using techniques such as immunohistochemistry (IHC) and positron emission tomography (PET) imaging with FAP-specific radiotracers (FAPI-PET).

FAP Expression Across Different Cancer Types

Studies have consistently shown elevated FAP levels in a wide range of solid tumors. High FAP expression is particularly prevalent in breast, pancreatic, esophageal, and lung cancers. In contrast, renal cell carcinoma, follicular lymphoma, and myeloma tend to have lower FAP expression.

Table 1: FAP Expression Levels in Various Cancers

| Cancer Type | Expression Level | Method | Reference |

| Breast Carcinoma | High | IHC | |

| Pancreatic Adenocarcinoma | High | IHC | |

| Esophageal Cancer | High | IHC | |

| Lung Cancer | High | IHC, PET | |

| Colorectal Carcinoma | High | IHC | |

| Ovarian Cancer | High | IHC | |

| Gastric Cancer | High | IHC | |

| Renal Cell Carcinoma | Low | IHC |

FAP-Targeted PET Imaging Data

FAPI-PET/CT has demonstrated high sensitivity and specificity for detecting primary tumors and metastases. The standardized uptake value (SUVmax) is a semi-quantitative measure of radiotracer uptake in a lesion.

Table 2: Representative SUVmax Values from 68Ga-FAPI PET/CT Studies

| Cancer Type | Mean SUVmax | Range of SUVmax | Reference |

| Head and Neck Cancer | 13.3 | - | |

| Lung Adenocarcinoma | - | 9.53 ± 12.07 (TBR) | |

| Gastric Cancer | Higher than FDG | - | |

| Pancreatic Cancer | Higher than FDG | - | |

| Nasopharyngeal Carcinoma | - | 8.1–39.0 | |

| Papillary Thyroid Carcinoma | - | 1.7–24.0 | |

| Hepatocellular Carcinoma | - | - |

Note: TBR stands for Tumor-to-Background Ratio. SUVmax values can vary significantly based on the specific FAPI tracer used, patient population, and imaging protocol.

Key Experimental Protocols

The study of FAP in the TME relies on a variety of experimental techniques. Below are detailed methodologies for commonly employed assays.

Immunohistochemistry (IHC) for FAP Detection

IHC is a fundamental technique to visualize the expression and localization of FAP in tissue sections.

Protocol: FAP Staining in Formalin-Fixed, Paraffin-Embedded (FFPE) Tissues

-

Deparaffinization and Rehydration:

-

Immerse slides in xylene (2 changes, 5 minutes each).

-

Immerse in 100% ethanol (2 changes, 3-5 minutes each).

-

Immerse in 95% ethanol (1 change, 3-5 minutes).

-

Immerse in 70% ethanol (1 change, 3-5 minutes).

-

Rinse in deionized water.

-

-

Antigen Retrieval:

-

Immerse slides in a pre-heated antigen retrieval solution (e.g., citrate buffer, pH 6.0).

-

Heat slides in a microwave at high power for 5 minutes, followed by medium power for 15 minutes.

-

Allow slides to cool to room temperature in the buffer (approximately 20-30 minutes).

-

-

Blocking:

-

Rinse slides with Phosphate Buffered Saline (PBS).

-

Incubate slides with a blocking buffer (e.g., 3% hydrogen peroxide in methanol to block endogenous peroxidases, followed by a protein block like 5% normal goat serum) for 30-60 minutes at room temperature.

-

-

Primary Antibody Incubation:

-

Dilute the primary anti-FAP antibody to its optimal concentration in an antibody diluent.

-

Incubate the slides with the diluted primary antibody overnight at 4°C in a humidified chamber.

-

-

Secondary Antibody Incubation:

-

Rinse slides with PBS (3 changes, 5 minutes each).

-

Incubate slides with a horseradish peroxidase (HRP)-conjugated secondary antibody for 30-60 minutes at room temperature.

-

-

Detection:

-

Rinse slides with PBS (3 changes, 5 minutes each).

-

Prepare the 3,3'-Diaminobenzidine (DAB) substrate solution according to the manufacturer's instructions.

-

Incubate slides with the DAB solution until the desired brown color intensity is achieved (typically 1-10 minutes), monitoring under a microscope.

-

Stop the reaction by rinsing with deionized water.

-

-

Counterstaining:

-

Immerse slides in hematoxylin for 1-5 minutes.

-

Rinse with running tap water.

-

"Blue" the sections in a suitable buffer or tap water.

-

-

Dehydration and Mounting:

-

Dehydrate the slides through graded ethanol solutions (70%, 95%, 100%).

-

Clear the slides in xylene.

-

Apply a coverslip using a permanent mounting medium.

-

-

Analysis:

-

Examine the slides under a light microscope. FAP staining is typically observed in the cytoplasm and membrane of CAFs in the tumor stroma. A semi-quantitative analysis can be performed using scoring systems like the immunoreactive score (IRS).

-

In Vitro Cell-Based Assays

Protocol: FAP Enzymatic Activity Assay

This protocol provides a general framework for measuring the dipeptidyl peptidase activity of FAP using a fluorogenic substrate.

-

Cell Lysate Preparation:

-

Culture FAP-expressing cells (e.g., transfected cell lines or primary CAFs) to near confluency.

-

Wash cells with cold PBS and lyse them in a suitable lysis buffer containing a non-ionic detergent (e.g., Triton X-100).

-

Centrifuge the lysate to pellet cellular debris and collect the supernatant containing the cellular proteins.

-

Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA assay).

-

-

Enzymatic Reaction:

-

In a 96-well black plate, add a defined amount of cell lysate (e.g., 10-50 µg of total protein) to each well.

-

Prepare a reaction buffer (e.g., Tris-HCl, pH 7.5).

-

Add the fluorogenic FAP substrate (e.g., Ala-Pro-7-amido-4-trifluoromethylcoumarin) to the wells to initiate the reaction.

-

Include control wells with a known FAP inhibitor to determine background fluorescence.

-

-

Fluorescence Measurement:

-

Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes).

-

Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths for the fluorophore.

-

-

Data Analysis:

-

Subtract the background fluorescence from the sample readings.

-

Calculate the enzymatic activity, often expressed as relative fluorescence units (RFU) per microgram of protein per minute.

-

In Vivo Animal Models

Protocol: Xenograft Tumor Model for FAPI-PET Imaging

This protocol describes the establishment of a xenograft tumor model in mice for evaluating the in vivo targeting of FAP with radiolabeled inhibitors.

-

Cell Culture:

-

Culture a human cancer cell line (e.g., PANC-1, a human pancreatic cancer cell line) under standard conditions.

-

-

Animal Husbandry:

-

Use immunodeficient mice (e.g., male nude mice).

-

Acclimatize the animals to the housing conditions for at least one week before the experiment.

-

-

Tumor Cell Implantation:

-

Harvest the cancer cells and resuspend them in a sterile, serum-free medium or PBS.

-

Subcutaneously inject a specific number of cells (e.g., 5 x 106 cells) into the flank of each mouse.

-

-

Tumor Growth Monitoring:

-

Monitor the mice regularly for tumor growth.

-

Measure the tumor volume using calipers at set intervals.

-

-

Radiotracer Administration and PET/CT Imaging:

-

Once the tumors reach a suitable size (e.g., 100-200 mm3), inject the radiolabeled FAPI tracer (e.g., 68Ga-FAPI) intravenously via the tail vein.

-

At a specified time post-injection (e.g., 1 hour), anesthetize the mice and perform PET/CT imaging.

-

-

Biodistribution Studies (Optional):

-

After imaging, euthanize the mice and harvest the tumors and major organs.

-

Measure the radioactivity in each tissue using a gamma counter to determine the percentage of injected dose per gram of tissue (%ID/g).

-

Caption: Workflow for in vivo evaluation of FAPI tracers using a xenograft model.

Therapeutic Implications and Future Directions

The selective expression of FAP in the TME makes it an ideal target for various therapeutic strategies.

-

FAP-Targeted Radionuclide Therapy (Theranostics): FAP inhibitors can be labeled with therapeutic radionuclides (e.g., Lutetium-177, Actinium-225) to deliver localized radiation to the tumor stroma. This approach, known as theranostics, combines diagnosis and therapy using the same molecular target.

-

FAP-Targeted Immunotherapies: FAP-positive CAFs contribute to an immunosuppressive TME. Combining FAP-targeted therapies with immune checkpoint inhibitors is a promising strategy to enhance anti-tumor immunity. Studies have shown that FAP-targeted radioligand therapy can reprogram the TME, increasing the infiltration of CD8+ T cells and improving the response to PD-1/PD-L1 blockade.

-

FAP-Targeted Drug Conjugates: FAP inhibitors can be conjugated to cytotoxic drugs to selectively deliver them to the tumor stroma, minimizing off-target toxicity.

Future research will focus on further elucidating the complex biology of FAP, identifying novel FAP substrates, and developing more potent and specific FAP-targeted therapies. The continued development of FAPI-based imaging will also play a crucial role in patient selection, treatment monitoring, and advancing our understanding of the dynamic TME.

Conclusion

Fibroblast Activation Protein is a pivotal component of the tumor microenvironment, actively participating in key processes that drive cancer progression. Its high and specific expression on cancer-associated fibroblasts, coupled with its enzymatic functions, positions FAP as a central node in the complex interplay between tumor cells and their surrounding stroma. The ability to target FAP for both imaging and therapy has opened up new avenues in oncology, offering the potential for more precise diagnosis and personalized treatment strategies. A thorough understanding of FAP's role in the TME, facilitated by the experimental approaches outlined in this guide, is essential for harnessing its full potential as a biomarker and therapeutic target in the fight against cancer.

References

- 1. Fibroblast Activation Protein Inhibitor (FAPI)-Based Theranostics—Where We Are at and Where We Are Heading: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Imaging Cancer-Associated Fibroblasts (CAFs) with FAPi PET [ouci.dntb.gov.ua]

- 4. kiranpetct.com [kiranpetct.com]

- 5. Fibroblast activation protein α in tumor microenvironment: Recent progression and implications (Review) - PMC [pmc.ncbi.nlm.nih.gov]

FAPI-2 vs. FAPI-1: A Technical Deep Dive into Molecular Structure and Function

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fibroblast Activation Protein (FAP) has emerged as a compelling target in oncology and other diseases characterized by active tissue remodeling. Small molecule inhibitors of FAP, particularly those developed for imaging and therapy (theranostics), have seen rapid development. This technical guide provides an in-depth comparison of two early-generation FAP inhibitors, FAPI-1 and FAPI-2, focusing on their molecular structures, and the implications of these structures on their biochemical and pharmacokinetic properties. This document is intended to serve as a resource for researchers and professionals in the field of drug development and molecular imaging.

Introduction to FAP and FAPI

Fibroblast Activation Protein (FAP) is a type II transmembrane serine protease that is overexpressed on cancer-associated fibroblasts (CAFs) in the tumor microenvironment of a majority of epithelial cancers. Its expression in healthy adult tissues is generally low, making it an attractive target for diagnostic imaging and targeted radionuclide therapy. The FAP inhibitors (FAPI) are a class of small molecules designed to bind to FAP with high affinity and selectivity. Early preclinical and clinical studies with radiolabeled FAPI have demonstrated high tumor-to-background contrast in PET imaging.

Molecular Structure: The Core Distinction

The fundamental difference between FAPI-1 and this compound lies in their functionalization for radiolabeling. FAPI-1 was initially designed for radioiodination, while this compound was developed to incorporate a chelator for labeling with metallic radionuclides, significantly enhancing its versatility for theranostic applications.

FAPI-1: The Iodinated Precursor

FAPI-1 is a quinoline-based molecule designed for labeling with radioiodine (e.g., ¹²⁵I, ¹³¹I). The core structure features a (4-quinolinoyl)-glycyl-2-cyanopyrrolidine scaffold, which is responsible for its binding to the active site of FAP. For radioiodination, a phenolic precursor is typically used to allow for electrophilic substitution of iodine onto the aromatic ring.

This compound: The Chelator-Conjugated Derivative

This compound represents a significant evolution from FAPI-1. It incorporates the same FAP-binding motif but is conjugated to a chelator, typically 1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid (DOTA). This modification allows for the stable chelation of various radiometals, most notably Gallium-68 (⁶⁸Ga) for PET imaging and Lutetium-177 (¹⁷⁷Lu) for targeted radionuclide therapy. The introduction of the DOTA chelator is achieved through a linker, which connects the chelator to the core FAPI structure. The length and composition of this linker can influence the pharmacokinetic properties of the molecule.

Conceptual representation of FAPI-1 and this compound structures.

Quantitative Data Comparison

The structural modifications from FAPI-1 to this compound and subsequent derivatives have been driven by the need to optimize binding affinity, selectivity, and pharmacokinetic profiles for clinical applications.

| Parameter | FAPI Derivative | Value | Enzyme/Cell Line | Reference |

| Binding Affinity (IC50) | FAPI-02 | 21 nM | Human FAP | [1] |

| FAPI-04 | 6.55 nM | Human FAP | [2] | |

| FAPI-46 | 13.5 nM | FAP | [3] | |

| Selectivity (IC50) | FAPI-04 | >10,000 nM | DPP4 | [3] |

| FAPI-04 | >1,000 nM | PREP | [3] | |

| FAP-2286 | >10,000 nM | DPP4 | ||

| FAP-2286 | >1,000 nM | PREP | ||

| In Vitro Uptake | ¹⁷⁷Lu-FAPI-02 | ~20% ID/10^6 cells (60 min) | HT-1080-FAP | |

| ¹²⁵I-FAPI-01 | ~20% ID/10^6 cells (10 min) | HT-1080-FAP | ||

| In Vitro Retention | ¹⁷⁷Lu-FAPI-02 | 12% of initial activity after 24h | HT-1080-FAP | |

| ¹²⁵I-FAPI-01 | 1.1% of initial activity after 24h | HT-1080-FAP |

Experimental Protocols

Synthesis of FAPI Derivatives

The synthesis of FAPI compounds generally involves a multi-step process. The core (4-quinolinoyl)-glycyl-2-cyanopyrrolidine scaffold is typically assembled through standard peptide coupling techniques.

General Synthesis Workflow:

General synthesis workflow for FAPI derivatives.

For FAPI-1, a precursor suitable for iodination, such as a phenol or an organotin derivative, is incorporated. The radioiodination is then typically carried out using an oxidizing agent like Chloramine-T. For this compound, a linker with a reactive functional group is attached to the core scaffold, followed by conjugation with the DOTA chelator. The final step for both is radiolabeling with the respective radionuclide.

FAP Enzymatic Activity Assay

The inhibitory potency of FAPI compounds is determined using a fluorogenic enzymatic assay.

Methodology:

-

Recombinant human FAP enzyme is incubated with a fluorogenic FAP substrate, such as Ala-Pro-7-amido-4-methylcoumarin (AMC).

-

In the presence of active FAP, the substrate is cleaved, releasing the fluorescent AMC molecule.

-

The fluorescence intensity is measured over time using a fluorescence plate reader (excitation ~380 nm, emission ~460 nm).

-

To determine the IC50 value, the assay is performed in the presence of varying concentrations of the FAPI compound.

-

The percentage of FAP inhibition is calculated for each concentration, and the data is fitted to a dose-response curve to determine the IC50.

Workflow for FAP enzymatic activity assay.

In Vitro Cell-Based Assays

Cell Uptake and Internalization:

-

FAP-expressing cells (e.g., HT-1080-FAP) are seeded in multi-well plates.

-

Radiolabeled FAPI is added to the cells and incubated for various time points.

-

At each time point, the supernatant is removed, and the cells are washed.

-

To differentiate between membrane-bound and internalized radioactivity, an acid wash (e.g., glycine buffer, pH 2.8) can be used to strip surface-bound ligand.

-

The radioactivity in the acid wash (membrane-bound) and the cell lysate (internalized) is measured using a gamma counter.

Competition Binding Assay:

-

FAP-expressing cells are incubated with a fixed concentration of radiolabeled FAPI.

-

Increasing concentrations of the corresponding non-radiolabeled FAPI ("cold" ligand) are added simultaneously.

-

After incubation, the cells are washed, and the cell-associated radioactivity is measured.

-

The data is plotted as the percentage of specific binding versus the concentration of the cold ligand to determine the IC50 value.

Signaling Pathways and Mechanism of Action

The primary mechanism of action of FAPI is the direct inhibition of the enzymatic activity of FAP. FAP is known to cleave various substrates in the tumor microenvironment, including components of the extracellular matrix (ECM) and signaling peptides. By inhibiting FAP, FAPI can modulate the tumor microenvironment, potentially affecting tumor growth, invasion, and metastasis.

Simplified FAP signaling and point of FAPI intervention.

Conclusion

The transition from FAPI-1 to this compound marked a pivotal step in the development of FAP-targeted theranostics. The incorporation of a DOTA chelator in this compound provided a versatile platform for labeling with a wide range of radiometals, paving the way for the development of numerous next-generation FAPI derivatives with improved properties. The core (4-quinolinoyl)-glycyl-2-cyanopyrrolidine scaffold has proven to be a robust pharmacophore for potent and selective FAP inhibition. Understanding the structure-activity relationships and the impact of modifications on pharmacokinetics is crucial for the continued development of FAP-targeted agents for the diagnosis and treatment of cancer and other diseases.

References

Preclinical Studies of FAPI-2 Inhibitors: A Technical Guide

Fibroblast Activation Protein (FAP), a serine protease, has emerged as a compelling target in oncology. Its expression is highly restricted in healthy tissues but significantly upregulated on cancer-associated fibroblasts (CAFs) within the tumor microenvironment of numerous cancer types. This differential expression makes FAP an ideal candidate for targeted therapies and diagnostics. FAP is implicated in various tumor-promoting processes, including extracellular matrix remodeling, angiogenesis, and immunosuppression.[1] FAP inhibitors (FAPIs) are small molecules designed to selectively bind to and inhibit FAP. FAPI-2 is a quinoline-based, DOTA-conjugated FAPI that can be labeled with radionuclides for PET imaging and targeted radionuclide therapy.[1][2] This guide provides an in-depth overview of the preclinical evaluation of this compound inhibitors and their derivatives.

Mechanism of Action of FAP Inhibitors

FAP inhibitors function by binding to the active site of the FAP enzyme, thereby blocking its proteolytic activity. This inhibition disrupts the downstream signaling pathways that contribute to tumor progression. In the tumor microenvironment, FAP's enzymatic activity is crucial for degrading components of the extracellular matrix, which facilitates cancer cell invasion and metastasis. By inhibiting FAP, FAPI compounds can potentially impede these processes.

References

Understanding FAPI-2 Binding Affinity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the core aspects of Fibroblast Activation Protein Inhibitor (FAPI)-2 binding affinity. It is designed to provide researchers, scientists, and drug development professionals with a comprehensive understanding of the quantitative metrics, experimental methodologies, and biological pathways associated with FAPI-2 and its derivatives.

Quantitative Binding Affinity Data

The binding affinity of various FAPI derivatives to Fibroblast Activation Protein (FAP) has been determined using multiple experimental approaches. The following table summarizes the key quantitative data, primarily presented as the half-maximal inhibitory concentration (IC50) and the dissociation constant (Kd). Lower values are indicative of higher binding affinity.

| Compound/Radioligand | Binding Affinity Metric | Value | Cell Line/System | Citation |

| Dimeric FAPI Constructs | ||||

| [¹⁷⁷Lu]LuDOTAGA.Glu(FAPi)₂ | Kd | 0.68 nM | PC3 xenograft mouse models | [1] |

| [⁶⁸Ga]Ga-DOTAGA.Glu(FAPi)₂ | Kd | 0.77 nM | PC3 xenograft mouse models | [1] |

| DOTAGA.Glu.(FAPI)₂ | Kd | 0.7–0.9 nM | FAP+ Cancer-Associated Fibroblasts (CAFs) | [2][3] |

| DO3A.Glu.(FAPI)₂ | Kd | 0.7–0.9 nM | FAP+ Cancer-Associated Fibroblasts (CAFs) | [2] |

| Modified FAPI-02 Derivative | ||||

| EB-FAPI-B1 | IC50 | 16.5 nM | U87MG cells | |

| FAPI-02 | IC50 | 10.9 nM | U87MG cells | |

| Novel FAPI Derivative | ||||

| FAPI-JNU | Kd | 90.98 pM | Surface Plasmon Resonance (SPR) | |

| Tetrameric FAPI Construct | ||||

| DOTA-4P(FAPI)₄ | IC50 | 15.56 nM | HT-1080-FAP cells | |

| Dimeric FAPI Construct | ||||

| DOTA-2P(FAPI)₂ | IC50 | 17.04 nM | HT-1080-FAP cells | |

| Monomeric FAPI Construct | ||||

| FAPI-46 | IC50 | 11.38 nM | HT-1080-FAP cells |

Experimental Protocols

The determination of FAPI binding affinity relies on precise and reproducible experimental protocols. The following is a detailed methodology for a competitive binding assay, a commonly used method in this field.

Competitive Radioligand Binding Assay Protocol

This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of a non-radiolabeled FAPI compound by measuring its ability to compete with a radiolabeled FAPI ligand for binding to FAP-expressing cells.

Materials:

-

FAP-expressing cells (e.g., HT-1080-FAP, U87MG-FAP)

-

Cell culture medium (e.g., DMEM) with 10% Fetal Bovine Serum (FBS)

-

Serum-free cell culture medium

-

Radiolabeled FAPI ligand (e.g., ⁶⁸Ga-FAPI-04, ¹⁷⁷Lu-FAPI-Tz)

-

Non-radiolabeled FAPI test compound

-

Phosphate-Buffered Saline (PBS), ice-cold

-

Lysis buffer (e.g., 0.3 M NaOH with 0.2% SDS)

-

Multi-well cell culture plates (e.g., 24-well)

-

Gamma counter

-

Incubator (37°C, 5% CO₂)

Procedure:

-

Cell Seeding: Seed FAP-expressing cells into multi-well plates at a suitable density to achieve approximately 80% confluency on the day of the experiment. Culture the cells in medium containing 10% FBS at 37°C and 5% CO₂.

-

Preparation of Reagents:

-

Prepare a series of dilutions of the non-radiolabeled FAPI test compound in serum-free medium, covering a wide concentration range (e.g., from 10⁻⁵ M to 10⁻¹⁰ M).

-

Prepare a solution of the radiolabeled FAPI ligand at a constant, low concentration (e.g., 0.75 nM of ⁶⁸Ga-FAPI-04) in serum-free medium.

-

-

Competition Reaction:

-

On the day of the experiment, aspirate the culture medium from the cells and wash the cells once with serum-free medium.

-

To each well, add the diluted non-radiolabeled FAPI test compound.

-

Immediately add the radiolabeled FAPI ligand to all wells.

-

For total binding control wells, add only the radiolabeled ligand without any competitor.

-

For non-specific binding control wells, add the radiolabeled ligand along with a high concentration of the non-radiolabeled FAPI-04 to saturate the FAP receptors.

-

-

Incubation: Incubate the plates at 37°C for 1 hour to allow the binding to reach equilibrium.

-

Washing: After incubation, aspirate the medium from each well and wash the cells twice with ice-cold PBS to remove unbound radioligand.

-

Cell Lysis: Add lysis buffer to each well and incubate for a sufficient time to ensure complete cell lysis.

-

Radioactivity Measurement: Transfer the lysate from each well to a tube and measure the radioactivity using a gamma counter.

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding as a function of the logarithm of the competitor concentration.

-

Fit the data using a non-linear regression model (e.g., sigmoidal dose-response) to determine the IC50 value of the test compound.

-

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key signaling pathways modulated by FAP and a typical experimental workflow for assessing FAPI compounds.

References

FAPI-2 as a Theranostic Agent: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Fibroblast Activation Protein (FAP) has emerged as a compelling theranostic target due to its high expression on cancer-associated fibroblasts (CAFs) in the tumor microenvironment of a wide array of malignancies, with limited presence in healthy tissues. FAP inhibitors (FAPIs), such as FAPI-2, are small molecules that can be labeled with radionuclides for both diagnostic imaging and targeted therapy. This guide provides a comprehensive technical overview of this compound, detailing its mechanism of action, experimental protocols, and clinical data, positioning it as a significant advancement in precision oncology.

Core Concept: The Theranostic Principle of this compound

The theranostic approach with this compound involves the use of a single targeting molecule for both diagnosis and therapy. For diagnostic purposes, this compound is labeled with a positron-emitting radionuclide, most commonly Gallium-68 (⁶⁸Ga). The resulting radiotracer, ⁶⁸Ga-FAPI-2, is administered to the patient and accumulates at FAP-expressing sites, which can then be visualized and quantified using Positron Emission Tomography/Computed Tomography (PET/CT). This allows for whole-body staging of the disease, assessment of FAP expression levels in tumors, and selection of patients who are most likely to benefit from FAP-targeted therapy.

For therapeutic application, the same this compound molecule is labeled with a therapeutic radionuclide, such as Lutetium-177 (¹⁷⁷Lu). ¹⁷⁷Lu-FAPI-2 delivers targeted radiation directly to the tumor microenvironment, minimizing damage to surrounding healthy tissues. This dual-purpose capability makes this compound a powerful tool in personalized medicine.

Mechanism of Action and Signaling Pathways

This compound functions as a competitive inhibitor of Fibroblast Activation Protein, a type II transmembrane serine protease. FAP is overexpressed on CAFs, which are key components of the tumor stroma and play a crucial role in tumor growth, invasion, and metastasis. By binding to FAP, this compound localizes diagnostic or therapeutic radionuclides to the tumor microenvironment.

Quantitative Data Summary

The following tables summarize key quantitative data for this compound and related FAPI compounds, providing a comparative overview of their performance.

Table 1: Biodistribution and Dosimetry of ⁶⁸Ga-FAPI-2

| Organ | Mean Absorbed Dose (mGy/MBq) |

| Bladder wall | 2.41E-03 |

| Ovaries | 1.15E-03 |

| Red marrow | 8.49E-04 |

| Effective Dose (mSv/MBq) | 1.80E-02 [1] |

Data from a study by Giesel et al.[1]. An examination with 200 MBq of ⁶⁸Ga-FAPI-2 corresponds to an equivalent dose of approximately 3-4 mSv[1][2].

Table 2: Tumor Uptake of ⁶⁸Ga-FAPI Tracers in Various Cancers

| Cancer Type | Average SUVmax |

| Sarcoma | >12 |

| Esophageal Cancer | >12 |

| Breast Cancer | >12 |

| Cholangiocarcinoma | >12 |

| Lung Cancer | >12 |

| Hepatocellular Carcinoma | 6-12 |

| Colorectal Cancer | 6-12 |

| Head and Neck Cancer | 6-12 |

| Ovarian Cancer | 6-12 |

| Pancreatic Cancer | 6-12 |

| Prostate Cancer | 6-12 |

| Pheochromocytoma | <6 |

| Renal Cell Carcinoma | <6 |

| Differentiated Thyroid Cancer | <6 |

| Adenoid-cystic Carcinoma | <6 |

| Gastric Cancer | <6 |

Data for ⁶⁸Ga-FAPI-04, which shows comparable tumor uptake to ⁶⁸Ga-FAPI-2 at 1-hour post-injection[2]. SUVmax values are indicative of tracer accumulation in tumors.

Table 3: Therapeutic Efficacy of ¹⁷⁷Lu-labeled FAPI Dimers in Sarcoma Patients

| Parameter | Result |

| Disease Control Rate (PERCIST) | 75% |

| Disease Control Rate (RECIST 1.1) | 60% |

| Partial Response (PERCIST) | 75% (3/4 patients) |

| Partial Response (RECIST 1.1) | 20% (2/10 patients) |

| Median Progression-Free Survival | ~6 months |

| Median Overall Survival | ~7 months |

Data for [¹⁷⁷Lu]Lu-DOTAGA.Glu(FAPi)₂. This dimeric FAPI tracer demonstrates the therapeutic potential of FAP-targeted radionuclide therapy.

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research in this field. Below are outlines of key experimental protocols for this compound.

Radiolabeling of this compound with Gallium-68

This protocol describes the manual radiolabeling of a DOTA-conjugated FAPI precursor with ⁶⁸Ga.

Methodology:

-

⁶⁸Ga Elution: Elute the ⁶⁸Ge/⁶⁸Ga generator with sterile, ultra-pure 0.1 M hydrochloric acid.

-

Reaction Setup: In a sterile reaction vial, add the this compound precursor (typically 10-50 µg) dissolved in a suitable buffer (e.g., sodium acetate).

-

Labeling Reaction: Add the ⁶⁸Ga eluate to the reaction vial. Adjust the pH to the optimal range of 3.5-4.5 using a sodium acetate buffer.

-

Incubation: Heat the reaction mixture at 95°C for 5-10 minutes.

-

Purification: After cooling, pass the reaction mixture through a conditioned C18 solid-phase extraction cartridge. Wash the cartridge with sterile water to remove unreacted ⁶⁸Ga.

-

Elution: Elute the final product, ⁶⁸Ga-FAPI-2, from the cartridge with a small volume of ethanol (e.g., 0.5 mL) and dilute with sterile saline for injection.

-

Quality Control: Determine the radiochemical purity and specific activity using radio-thin-layer chromatography (radio-TLC) or high-performance liquid chromatography (radio-HPLC).

In Vitro Cell Binding Assay

This assay determines the binding affinity (Kd) of the radiolabeled this compound to FAP-expressing cells.

Methodology:

-

Cell Culture: Culture FAP-expressing cells (e.g., genetically engineered cell lines or primary CAFs) in appropriate media.

-

Assay Setup: Seed a known number of cells into multi-well plates and allow them to adhere.

-

Binding Experiment:

-

Total Binding: Incubate the cells with increasing concentrations of ⁶⁸Ga-FAPI-2 at 37°C for a defined period (e.g., 60 minutes).

-

Non-specific Binding: In a parallel set of wells, incubate the cells with the same concentrations of ⁶⁸Ga-FAPI-2 in the presence of a large excess of non-radiolabeled this compound to block specific binding.

-

-

Washing: After incubation, wash the cells with cold phosphate-buffered saline (PBS) to remove unbound radiotracer.

-

Cell Lysis and Counting: Lyse the cells and measure the radioactivity in the cell lysate using a gamma counter.

-

Data Analysis: Subtract the non-specific binding from the total binding to determine the specific binding. Plot the specific binding against the concentration of ⁶⁸Ga-FAPI-2 and fit the data using a non-linear regression model to calculate the dissociation constant (Kd).

In Vivo Biodistribution Study in Animal Models

This study evaluates the distribution, uptake, and clearance of the radiolabeled this compound in a living organism.

References

initial in-vitro research on FAPI-2

An in-depth analysis of the initial in-vitro research on the Fibroblast Activation Protein Inhibitor, FAPI-2, reveals its significant potential as a diagnostic and theranostic agent. This technical guide consolidates the foundational pre-clinical data, focusing on its binding characteristics, cellular interactions, and the methodologies used for its evaluation.

Quantitative In-Vitro Data

The following tables summarize the key quantitative metrics from the initial in-vitro studies of various FAPI compounds. Data for this compound and its closely related analogue FAPI-02 are highlighted, with other derivatives provided for comparative context.

Table 1: Binding Affinity and Inhibition Potency of FAPI Derivatives

| Compound | Target | Assay Type | Cell Line / Enzyme Source | Kd (nM) | IC50 (nM) | Reference |

| 177Lu-FAPI-02 | Human FAP | Competitive Binding | HT-1080-FAP | - | 21 | [1] |

| [natGa]Ga-FAPI-46 | Human FAP | Competitive Binding | - | - | 2.2 ± 0.2 | [2] |

| DOTA.SA.FAPi | FAP | Inhibition Assay | Recombinant Human FAP | - | 4.2 ± 0.4 | [3] |

| DOTAGA.(SA.FAPi)2 | FAP | Inhibition Assay | Recombinant Human FAP | - | 6.3 ± 0.7 | [3] |

| [natIn]In-FAPI-46 | FAP | Competitive Binding | U87MG | - | 1.0 ± 0.2 | [4] |

| DOTAGA.Glu.(FAPI)2 | FAP | Saturation Binding | FAP+ CAFs | 0.7-0.9 | - | |

| DO3A.Glu.(FAPI)2 | FAP | Saturation Binding | FAP+ CAFs | 0.7-0.9 | - | |

| FAPI-04 | Human FAP | Inhibition Assay | - | - | 6.55 |

Note: Kd (dissociation constant) is a measure of binding affinity, while IC50 (half-maximal inhibitory concentration) measures the functional potency of an inhibitor. A lower value for both indicates higher affinity/potency.

Table 2: Cellular Uptake and Internalization

| Compound | Cell Line | Incubation Time | Internalized Fraction (%ID/million cells) | Total Binding (%ID/million cells) | Reference |

| 177Lu-FAPI-02 | HT-1080-FAP | 60 min | 19.34 (96% of total) | 20.15 ± 1.74 | |

| 68Ga-DOTA-2P(FAPI)2 | CT26-FAP | 60 min | Gradual increase observed | - |

%ID refers to the percentage of the initial dose of the radiolabeled compound.

Experimental Protocols

The characterization of this compound and its analogues involves a series of standardized in-vitro assays to determine their specificity, affinity, and behavior in a biological context.

Competitive Binding and Inhibition Assays

These assays are fundamental to determining the binding affinity (Kd) and inhibitory potency (IC50) of a FAPI compound.

-

Objective: To quantify the ability of a non-labeled FAPI compound to compete with a radiolabeled equivalent for binding to the FAP enzyme.

-

Methodology:

-

Cell Culture: FAP-expressing cells (e.g., HT-1080-FAP, U87MG) are cultured in appropriate media and seeded in multi-well plates.

-

Incubation: Cells are incubated with a constant concentration of a radiolabeled FAPI tracer (e.g., 177Lu-FAPI-02, 111In-FAPI-46).

-

Competition: Increasing concentrations of the unlabeled test compound (e.g., FAPI-02) are added to the wells.

-

Equilibration: The mixture is incubated for a defined period (e.g., 60 minutes) at 37°C to allow binding to reach equilibrium.

-

Washing: Unbound tracer is removed by washing the cells with a cold buffer solution (e.g., PBS).

-

Measurement: The radioactivity in the cells is measured using a gamma counter.

-

Data Analysis: The data are plotted as the percentage of specific binding against the logarithm of the competitor concentration. The IC50 value is determined by fitting the data to a sigmoidal dose-response curve.

-

Cellular Internalization and Efflux Assays

These experiments measure the rate and extent to which FAPI compounds are internalized by cells and how long they are retained.

-

Objective: To assess whether the FAP-FAPI complex is internalized and to measure the retention time of the compound inside the cell.

-

Methodology:

-

Internalization:

-

FAP-expressing cells are incubated with the radiolabeled FAPI compound for various time points (e.g., 10 min to 24 h).

-

At each time point, the supernatant containing the unbound compound is collected.

-

An acidic buffer (e.g., glycine buffer, pH 2.8) is used to wash the cells, which strips off the surface-bound radioligand. This fraction represents the extracellularly bound compound.

-

The cells are then lysed (e.g., with NaOH) to release the internalized compound.

-

The radioactivity of all three fractions (supernatant, acid wash, lysate) is measured.

-

-

Efflux:

-

Cells are first incubated with the radiolabeled compound for a set period (e.g., 1 hour) to allow for binding and internalization.

-

The medium is then replaced with a fresh, compound-free medium.

-

The amount of radioactivity remaining in the cells is measured at various time points (e.g., 1 to 24 hours) to determine the rate of efflux.

-

-

Stability Assays

-

Objective: To evaluate the stability of the radiolabeled FAPI compound in physiological conditions.

-

Methodology:

-

The radiolabeled FAPI compound is incubated in phosphate-buffered saline (PBS) and fetal bovine serum or human serum at 37°C.

-

Samples are taken at different time points (e.g., up to 4 hours).

-

The integrity of the compound is analyzed using techniques like radio-HPLC to determine the percentage of the intact radiotracer.

-

Visualized Workflows and Pathways

The following diagrams illustrate the typical experimental workflows used in the in-vitro evaluation of this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. Novel dimeric dual-modality FAP-targeted agents with favorable tumor retention for image-guided surgery: a preclinical study | springermedizin.de [springermedizin.de]

- 3. First-In-Human Results on the Biodistribution, Pharmacokinetics, and Dosimetry of [177Lu]Lu-DOTA.SA.FAPi and [177Lu]Lu-DOTAGA.(SA.FAPi)2 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

Methodological & Application

Application Notes and Protocols for FAPI-2 Radiolabeling in PET Imaging

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the radiolabeling of Fibroblast Activation Protein Inhibitor (FAPI) tracers, specifically focusing on quinoline-based derivatives like FAPI-2, for Positron Emission Tomography (PET) imaging. The methodologies outlined below are based on established procedures for similar FAPI molecules and are intended to serve as a comprehensive guide for researchers in the field.

Introduction

Fibroblast Activation Protein (FAP) is a promising target for cancer diagnosis and therapy due to its high expression in the stroma of a wide variety of tumors and its limited presence in healthy tissues. FAP inhibitors (FAPI) radiolabeled with positron-emitting radionuclides, such as Gallium-68 (⁶⁸Ga), are valuable tools for the non-invasive imaging of FAP-expressing tumors. This document details the radiolabeling of this compound, a quinoline-based FAP inhibitor, for PET imaging applications.

Signaling Pathway and Targeting Mechanism

Fibroblast Activation Protein is a type II transmembrane serine protease expressed on cancer-associated fibroblasts (CAFs). FAP plays a crucial role in tumor growth, invasion, and metastasis by remodeling the extracellular matrix. FAPI radiotracers bind with high affinity to FAP, allowing for the visualization of FAP-expressing tissues using PET imaging.

Synthesizing FAPI-2 for Clinical Research: Application Notes and Protocols